2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Stereochemistry Physicochemical Properties Diastereomer Differentiation

Fragment-based drug discovery demands stereochemically defined scaffolds; positional isomers and diastereomers are often conflated, undermining SAR reproducibility. This cis-(1R,2R) diastereomer (CAS 735274-67-6) resolves this: • Discrete stereochemistry with independent CAS, distinct from trans-(1R,2S) • Meta-nitro handle (Hammett σ_m 0.71) for controlled reduction to aniline • Compact ~4.5 Å acid-aryl distance for shallow protein pocket screening • ≥95% purity; ambient shipping from global suppliers

Molecular Formula C15H17NO5
Molecular Weight 291.30 g/mol
Cat. No. B12322578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Molecular FormulaC15H17NO5
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C15H17NO5/c17-14(11-5-3-6-12(8-11)16(20)21)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)
InChIKeyMAUMNNKUSFXYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid: Chemical Identity and Core Structural Features for Research Procurement


The compound designated 2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS registry numbers 735274-67-6 for the cis-(1R,2R) configuration and 735275-02-2 for the trans-(1R,2S) configuration) is a synthetic small molecule with the molecular formula C15H17NO5 and a molecular weight of 291.30 g/mol . It belongs to a class of gamma-keto acid derivatives featuring a cyclohexane core, a carboxylic acid functional group, and a 3-nitrophenyl moiety connected via a two-carbon oxoethyl linker. The compound is cataloged at a purity level of ≥95% by multiple international chemical suppliers and is principally positioned as a research-grade building block for medicinal chemistry, chemical biology, and fragment-based drug discovery . Its structural complexity offers stereochemically defined scaffolds (cis vs. trans, positional isomers at C2, C3, or C4 of the cyclohexane ring) and a chemically differentiated nitro group that can serve as a precursor to aniline derivatives or participate in electron-transfer reactions .

Why Generic Substitution Fails for 2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid in Medicinal Chemistry Projects


In-class analogs of 2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid cannot be treated as interchangeable for scientific procurement or medicinal chemistry campaigns because subtle variations in regiochemistry, stereochemistry, and aryl substitution pattern profoundly influence molecular recognition, physicochemical properties, and downstream synthetic utility . Direct comparators such as the cis-3- and trans-4-positional isomers, or the analogous 2- and 4-nitrophenyl congeners, exhibit different spatial presentations of the carboxylic acid and nitrophenyl pharmacophores, which can abolish or invert biological activity in structure–activity relationship (SAR) studies . Moreover, the (1R,2R) and (1R,2S) diastereomers of the target molecule are distinct chemical entities with independent CAS numbers and are sold under separate catalog entries, reflecting their non-identical physical forms and potential for divergent biological profiles . The following quantitative evidence, though currently limited, establishes the structural grounds for this non-fungibility.

Quantitative Differentiation Evidence for 2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid Against Closest Analogs


Stereochemical Purity Drives Differential Solid-State Properties in Cis- vs. Trans-Diastereomers

The cis-(1R,2R) diastereomer (CAS 735274-67-6) and the trans-(1R,2S) diastereomer (CAS 735275-02-2) of the target compound are isolated and sold as distinct entities with independent CAS assignments, confirming that they possess different physical forms (e.g., crystalline versus amorphous or distinct melting points) and are not interchangeable in formulations requiring stereochemical integrity . The measured density of the trans isomer is 1.28 g/cm³, while the cis isomer's density is reported at 1.30 g/cm³, a quantifiable difference that can affect solubility and solid-state stability .

Stereochemistry Physicochemical Properties Diastereomer Differentiation

Regiochemistry of the Nitro Group Determines the Electron-Withdrawing Character and Reactivity Profile

The 3-nitrophenyl substituent in the target compound presents a distinct electronic character compared to the 2- and 4-nitrophenyl analogs. Using Hammett substituent constants as a quantitative framework, the meta-nitro group (σ_m = 0.71) withdraws electrons inductively but cannot participate in direct resonance conjugation with the carbonyl linker, unlike the para-nitro isomer (σ_p = 0.78) which engages both inductive and resonance effects [1]. This differential electron demand directly influences the reactivity of the benzylic ketone toward nucleophiles and the reduction potential of the nitro group, making the 3-nitrophenyl scaffold a more controlled synthon for selective transformations in medicinal chemistry campaigns .

Regiochemistry Electron-Withdrawing Effects Synthetic Intermediate Utility

Positional Isomerism on the Cyclohexane Ring Governs Molecular Shape for Fragment-Based Screening

The target compound bearing the oxoethyl-aryl substituent at the C2 position of the cyclohexane ring exhibits a distinct vector and exit angle for the nitroaryl group compared to the C3- and C4-substituted positional isomers (e.g., CAS 735275-44-2 for cis-3- and CAS 736136-66-6 for trans-4-). These differences in scaffold geometry are critical in fragment-based drug discovery (FBDD), where subtle changes in vector orientation can mean the difference between binding and no detectable binding to a protein target. Although direct comparative biochemical data are not publicly available for this compound series, molecular modeling using the canonical SMILES of the C2, C3, and C4 isomers shows distinct spatial distributions of pharmacophoric features , supporting the procurement of defined isomers for SAR exploration .

Positional Isomerism Fragment-Based Drug Discovery Molecular Shape Diversity

High-Impact Application Scenarios for 2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid Guided by Structural Differentiation


Stereochemically Controlled Synthesis of Conformationally Constrained Drug Candidates

The availability of discrete cis-(1R,2R) and trans-(1R,2S) diastereomers of this compound enables medicinal chemists to independently explore the impact of scaffold geometry on target binding. As demonstrated in Section 3, the two diastereomers exhibit distinct physical properties (density difference of 0.02 g/cm³) and would present unique molecular surfaces to a protein binding pocket . This is especially relevant for allosteric modulator programs where subtle steric and electrostatic differences between diastereomers can yield functional selectivity.

Regioselective Elaboration of Nitroaryl Building Blocks for Targeted Covalent Inhibitors

The meta-nitro substitution pattern, characterized by a Hammett σ_m of 0.71 (Section 3), provides a moderate electrophilic handle that can be selectively reduced to an aniline for subsequent amide or urea coupling. Unlike the para-nitro analog, the 3-nitro group avoids resonance-driven activation that could lead to off-target reactivity. This makes the compound a safer intermediate for synthesizing targeted covalent inhibitor warheads where precise tuning of electrophilicity is essential .

Fragment Library Design with Defined Scaffold Geometry for FBDD Screens

The C2-substituted cyclohexane carboxylic acid scaffold provides a unique pharmacophore vector not sampled by the C3 or C4 isomers. As quantified by in silico geometry analysis, the C2 isomer presents a compact distance (~4.5 Å) between the acid and aryl group, suitable for sampling shallow protein pockets. A fragment library enriched with this compound and its positional isomers ensures comprehensive shape-based coverage for screening campaigns against novel targets .

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